molecular formula C21H14ClF2N3O3S B2839322 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide CAS No. 1031670-03-7

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2839322
CAS No.: 1031670-03-7
M. Wt: 461.87
InChI Key: YXGRKTHXHBZVOP-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) , a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. This compound demonstrates high potency, with IC50 values in the low nanomolar range, and exhibits excellent selectivity over other kinases, including the closely related GSK-3α isoform, making it an invaluable tool for dissecting the specific functions of GSK-3β in complex biological pathways. Its primary research value lies in the investigation of neurodegenerative diseases such as Alzheimer's disease , where inhibition of GSK-3β has been linked to reduced tau hyperphosphorylation, a key pathological marker. Furthermore, it is used in studies of mood disorders , where GSK-3β is a downstream target of signaling pathways implicated in depression and bipolar disorder, and in oncology research , due to the role of GSK-3β in regulating the Wnt/β-catenin pathway and cell proliferation. The molecular structure, featuring dual fluorophenyl groups, is engineered to enhance blood-brain barrier penetration , making it particularly suitable for in vivo models of central nervous system pathologies. Researchers utilize this inhibitor to elucidate the mechanistic underpinnings of GSK-3β in disease etiology and to validate it as a therapeutic target for a wide spectrum of conditions.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O3S/c22-13-9-10-19-15(11-13)21(14-5-1-2-6-16(14)23)26-27(31(19,29)30)12-20(28)25-18-8-4-3-7-17(18)24/h1-11H,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGRKTHXHBZVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzothiadiazine core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a chlorinated aromatic aldehyde under acidic conditions to form the benzothiadiazine ring.

    Introduction of the fluorophenyl groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, where the chlorine atoms on the benzothiadiazine core are replaced by fluorophenyl groups using appropriate fluorinated reagents.

    Acetylation: The final step involves the acetylation of the amine group on the benzothiadiazine core with 2-fluorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiadiazine Derivatives

The target compound differs from analogs primarily in the substitution pattern of the acetamide side chain and the benzothiadiazine core. Key comparisons include:

Compound Name Core Substituents Acetamide Substituent Key Structural Features
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide 6-Cl, 4-(2-fluorophenyl) N-(2,4-dimethylphenyl) Reduced steric bulk at acetamide; methyl groups may enhance lipophilicity
2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide Non-benzothiadiazine core N-(pyridinyl-thiazolyl) Thiazole-pyridine heterocycle introduces hydrogen-bonding potential
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Non-benzothiadiazine core Naphthalene-linked acetamide Extended aromatic system increases π-π stacking potential; planar geometry

Functional Group Impact on Physicochemical Properties

  • Fluorine Substitution: The 2-fluorophenyl groups in the target compound enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., dimethylphenyl in ). Fluorine’s electronegativity may also influence receptor binding.
  • Benzothiadiazine vs. Thiazole Cores : The benzothiadiazine-1,1-dioxide core provides rigidity and sulfone-related polarity, contrasting with the thiazole-pyridine system in , which offers nitrogen-rich sites for coordination or enzymatic interactions.

Research Findings and Structural Insights

Crystallographic Analysis

  • The target compound’s crystal structure likely exhibits intermolecular hydrogen bonds (N–H···O) and π-π stacking, as seen in related acetamides . Dihedral angles between aromatic rings (e.g., ~60° in ) influence packing efficiency and solubility.
  • SHELX software is critical for refining such structures, particularly for handling high-resolution data and twinning phenomena common in fluorinated systems.

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide is a member of the benzothiadiazin class, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H20ClF2N3O3S
  • Molecular Weight : 453.94 g/mol
  • Structure : The compound contains a benzothiadiazin core with chloro and fluorophenyl substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with cell surface receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
  • Gene Expression Alteration : The compound can affect the expression of genes associated with cell proliferation and apoptosis.

Antimicrobial Activity

Several studies have indicated that compounds within the benzothiadiazin class exhibit significant antimicrobial properties. For instance:

  • A related compound demonstrated a minimum inhibitory concentration (MIC) of 5 μM against E. coli, suggesting that the presence of chlorine enhances antibacterial activity .

Anticancer Potential

Research has shown that benzothiadiazines can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific compound has been hypothesized to target cancer cell lines effectively due to its unique structure .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in various studies. Its structural components suggest potential interactions with inflammatory mediators, which could lead to therapeutic applications in treating inflammatory diseases .

Case Studies

Study ReferenceFindings
Investigated the synthesis and biological evaluation of related benzothiadiazine derivatives showing promising antibacterial activity.
Highlighted the structure-activity relationship (SAR) indicating that halogen substitutions significantly enhance antibacterial properties.
Explored the anticancer effects on various cancer cell lines, demonstrating cytotoxicity and apoptosis induction.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological efficacy. For example:

  • Synthesis Variations : Modifications to the substituents on the benzothiadiazin core have been shown to alter biological activity significantly.
  • In Vitro Studies : Various in vitro assays have confirmed its potential as an antimicrobial and anticancer agent.

Q & A

Q. What are the key steps and challenges in synthesizing this benzothiadiazine derivative?

The synthesis involves multi-step reactions, including:

  • Formation of the benzothiadiazine core via cyclization of precursor amines and sulfonic acid derivatives under controlled pH and temperature .
  • Introduction of fluorophenyl groups through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring anhydrous conditions and palladium catalysts .
  • Acetamide formation via condensation of activated carboxylic acids with 2-fluoroaniline derivatives .

Key challenges :

  • Maintaining regioselectivity during fluorophenyl group attachment .
  • Achieving high purity (>95%) via HPLC or recrystallization .

Table 1 : Synthesis Optimization Parameters

StepReaction ConditionsYield (%)Purity (HPLC)
Core formationpH 7.5, 80°C, DMF65–7085–90
Fluorophenyl couplingPd(PPh₃)₄, 100°C50–5590–92
Acetamide formationRT, THF, 12h75–8095+

Q. How is structural characterization performed for this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of fluorophenyl and acetamide groups. For example, the ¹⁹F NMR peak at δ -115 ppm indicates para-substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₂H₁₅ClF₂N₃O₃S) and detects isotopic patterns for chlorine .
  • X-ray crystallography : Resolves stereochemical ambiguities in the benzothiadiazine ring .

Q. What in vitro assays are used for initial biological screening?

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence polarization) at IC₅₀ concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values typically <10 μM .
  • Membrane permeability : Caco-2 cell monolayers assess bioavailability (Papp >1 ×10⁻⁶ cm/s) .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity?

  • Fluorine positioning : 2-fluorophenyl groups enhance metabolic stability by reducing CYP450-mediated oxidation compared to 4-fluorophenyl analogs .
  • Chlorine substitution : 6-chloro derivatives show 3-fold higher kinase inhibition (e.g., JAK2) than non-chlorinated analogs .
  • Acetamide linker : N-(2-fluorophenyl) improves solubility (LogP ~2.8) versus alkyl chain variants (LogP >3.5) .

Table 2 : Structure-Activity Relationship (SAR) Highlights

ModificationTarget Affinity (IC₅₀, nM)Solubility (mg/mL)
6-Cl, 2-FJAK2: 12 ± 20.45
6-H, 2-FJAK2: 35 ± 50.50
6-Cl, 4-FJAK2: 28 ± 30.30

Q. What computational methods are used to predict binding modes?

  • Molecular docking (AutoDock Vina) : Identifies hydrogen bonding between the acetamide carbonyl and kinase ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveal stable interactions (>50 ns) with hydrophobic residues (e.g., Leu983 in JAK2) .
  • QSAR models : Correlate Cl/F substitution patterns with IC₅₀ values (R² = 0.89) .

Q. How are contradictory data in biological assays resolved?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to exclude cell-specific artifacts .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to confirm selectivity .
  • Metabolite analysis : LC-MS/MS identifies active metabolites that may skew results (e.g., hydroxylated derivatives) .

Q. What in vivo models are appropriate for preclinical testing?

  • Pharmacokinetics : Rat models show T₁/₂ = 4.2 h and oral bioavailability = 45% .
  • Efficacy : Xenograft mice (e.g., HCT-116 tumors) exhibit 60% tumor reduction at 50 mg/kg/day .
  • Toxicity : NOAEL (no observed adverse effect level) = 100 mg/kg in 28-day studies .

Methodological Guidelines

  • Synthesis troubleshooting : If yields drop below 50%, check for moisture in reaction vessels (common in Pd-catalyzed steps) .
  • Data interpretation : Use Shapiro-Wilk tests to confirm normality before SAR statistical analysis .
  • Ethical compliance : Adhere to OECD Guidelines 423/425 for acute toxicity testing .

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